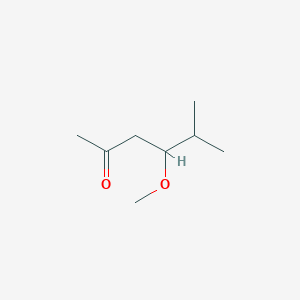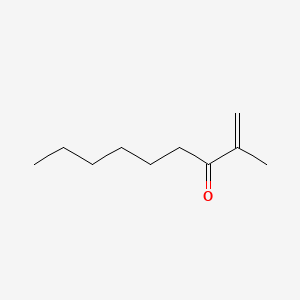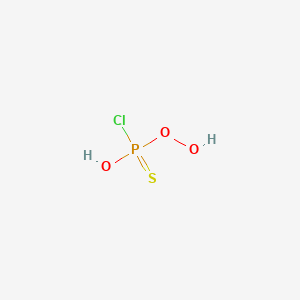![molecular formula C8H12 B14646353 Bicyclo[4.1.0]heptane, 7-methylene- CAS No. 54211-14-2](/img/structure/B14646353.png)
Bicyclo[4.1.0]heptane, 7-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.1.0]heptane, 7-methylene-: is an organic compound with the molecular formula C8H12norcarane . This compound is a bicyclic hydrocarbon, which means it contains two fused rings. The structure of bicyclo[4.1.0]heptane, 7-methylene- includes a cyclohexane ring fused to a cyclopropane ring, with a methylene group attached to the seventh carbon atom .
準備方法
Synthetic Routes and Reaction Conditions: Bicyclo[4.1.0]heptane, 7-methylene- can be synthesized using the Simmons-Smith reaction . This reaction involves the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether . The reaction conditions typically require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for bicyclo[4.1.0]heptane, 7-methylene- are not well-documented, the Simmons-Smith reaction remains a fundamental approach in laboratory settings. Industrial production would likely involve scaling up this reaction with optimized conditions for higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: Bicyclo[4.1.0]heptane, 7-methylene- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction: Reduced hydrocarbons with fewer double bonds or rings.
Substitution: Halogenated bicyclo[4.1.0]heptane derivatives.
科学的研究の応用
Chemistry: Bicyclo[4.1.0]heptane, 7-methylene- is used as a building block in organic synthesis. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Research on bicyclo[4.1.0]heptane, 7-methylene- includes its potential use in drug development. Its derivatives may exhibit biological activity, making it a candidate for pharmaceutical research .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for creating complex molecules used in various applications .
作用機序
The mechanism of action of bicyclo[4.1.0]heptane, 7-methylene- involves its interaction with molecular targets through its reactive sites. The methylene group and the strained cyclopropane ring make it highly reactive, allowing it to participate in various chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing structures, which is crucial in synthetic chemistry .
類似化合物との比較
Bicyclo[4.1.0]heptane: The parent compound without the methylene group.
Bicyclo[3.2.2]nonane: Another bicyclic hydrocarbon with a different ring fusion pattern.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with a similar cyclopropane ring.
Uniqueness: Bicyclo[4.1.0]heptane, 7-methylene- is unique due to the presence of the methylene group at the seventh carbon, which significantly alters its reactivity and chemical properties compared to its parent compound and other similar bicyclic hydrocarbons .
特性
CAS番号 |
54211-14-2 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC名 |
7-methylidenebicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12/c1-6-7-4-2-3-5-8(6)7/h7-8H,1-5H2 |
InChIキー |
ZCYOKKYPCIRNNW-UHFFFAOYSA-N |
正規SMILES |
C=C1C2C1CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


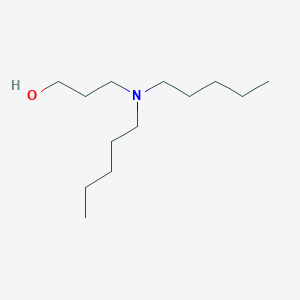
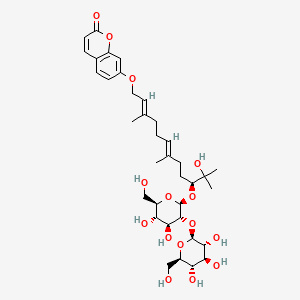
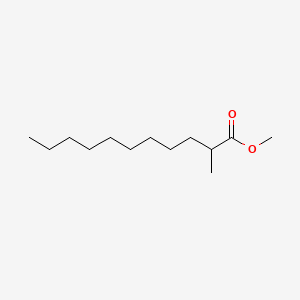
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)
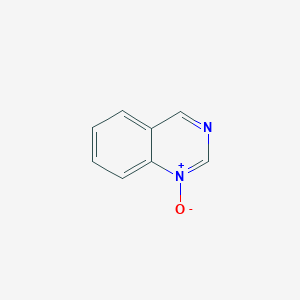
![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
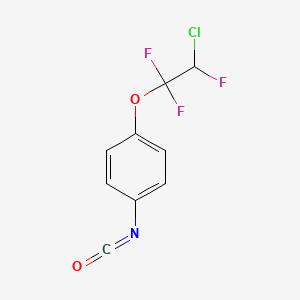
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
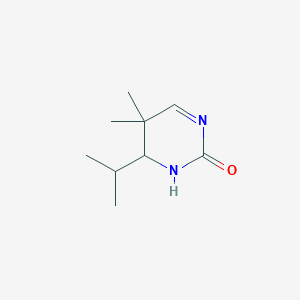
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
